molecular formula C17H17FN2O2 B3011045 6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1018576-63-0

6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B3011045
CAS RN: 1018576-63-0
M. Wt: 300.333
InChI Key: CJENEWGKUARVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives, which might be structurally similar to the compound you’re interested in, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds are often used as building blocks in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving a specific compound depend on its molecular structure and the conditions under which the reactions are carried out. For similar compounds, reactions such as protodeboronation have been reported .

Scientific Research Applications

Chemistry and Synthesis

6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound that relates to a group of compounds known for their varied applications in synthesis and chemical reactions. In the realm of organic chemistry, similar compounds have been synthesized and studied for their potential applications. For instance, 1,2-oxazines, 1,2-benzoxazines, and related compounds, including 6H-1,2-oxazines, have been synthesized through dehydration processes and cyclization of specific tautomers. These compounds are of significant interest due to their role as electrophiles and chiral synthons, which are crucial in certain chemical reactions (Sainsbury, 1991).

Biosynthesis and Plant Defence Metabolites

The structure of benzoxazinoids, which are closely related to benzoxazin-3-one compounds, has been studied for their role in plant defense. These compounds are produced by the plant family Poaceae and some dicots and are known for their allelopathy and defense against biological threats. Interestingly, the backbone of 1,4-benzoxazin-3-one has been identified as a potential scaffold for designing new antimicrobial compounds, with synthetic derivatives demonstrating potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Medicinal Chemistry and Biological Activity

In medicinal chemistry, the stability and versatility of the quinazolinone nucleus, a structural component similar to benzoxazin-3-one, have inspired the creation of bioactive molecules. The derivatives of quinazolinones have demonstrated antibacterial activity and are being explored for their potential as medicinal agents (Tiwary et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.

Mode of Action

Similar compounds have shown inhibitory activity against certain viruses , suggesting that this compound may also interact with its targets to inhibit their function.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a variety of biochemical pathways.

Result of Action

Similar compounds have shown inhibitory activity against certain viruses , suggesting that this compound may also have antiviral effects at the molecular and cellular level.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. General safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective equipment .

properties

IUPAC Name

6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-2-15-17(21)20(10-11-3-5-12(18)6-4-11)14-9-13(19)7-8-16(14)22-15/h3-9,15H,2,10,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJENEWGKUARVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=C(O1)C=CC(=C2)N)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.